Boc-D-Tic-OH Boc-D-Tic-OH
Brand Name: Vulcanchem
CAS No.: 115962-35-1
VCID: VC21542191
InChI: InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)O
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol

Boc-D-Tic-OH

CAS No.: 115962-35-1

Cat. No.: VC21542191

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-Tic-OH - 115962-35-1

Specification

CAS No. 115962-35-1
Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
IUPAC Name (3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m1/s1
Standard InChI Key HFPVZPNLMJDJFB-GFCCVEGCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1C(=O)O
SMILES CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)O

Introduction

Chemical Identity and Structure

Boc-D-Tic-OH is characterized by its distinct molecular structure combining a tetrahydroisoquinoline core with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protecting group. This structural arrangement gives the compound its unique properties and pharmaceutical relevance.

Nomenclature and Identification

The compound is formally identified through several naming conventions and identifiers:

  • IUPAC Name: (3R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • Common Name: Boc-D-Tic-OH

  • CAS Registry Number: 115962-35-1

  • Molecular Formula: C₁₅H₁₉NO₄

  • Alternative Names:

    • (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

    • (3R)-2-{[(2-Methyl-2-propanyl)oxy]carbonyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid

    • (3R)-N-Boc-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid

Structural Characteristics

The molecule consists of a tetrahydroisoquinoline skeleton with a carboxylic acid group at the 3-position and a Boc protecting group attached to the nitrogen atom. The "D" designation in the name refers to the R-configuration at the stereogenic center, which is critical for its biological activity and applications in pharmaceutical synthesis.

Physicochemical Properties

Boc-D-Tic-OH possesses several important physicochemical properties that influence its behavior in chemical reactions and biological systems. These properties are summarized in the following table:

PropertyValueReference
Molecular Weight277.316 g/mol
Physical AppearanceWhite to off-white crystalline powder
Melting Point122-123°C
Boiling Point437.6±45.0°C at 760 mmHg
Density1.2±0.1 g/cm³
Flash Point218.5±28.7°C
LogP2.40
Polar Surface Area (PSA)66.84000
Vapor Pressure0.0±1.1 mmHg at 25°C
Index of Refraction1.556
SolubilitySparingly soluble in water; soluble in organic solvents (DMSO, methanol)
Exact Mass277.131409

Synthesis Methods and Procedures

The synthesis of Boc-D-Tic-OH can be accomplished through various synthetic routes depending on the starting materials and desired purity.

General Synthetic Approaches

Applications in Pharmaceutical Research

Boc-D-Tic-OH serves as a valuable building block in medicinal chemistry and drug development. Its applications span multiple areas of pharmaceutical research.

Peptide Synthesis

As a protected amino acid derivative, Boc-D-Tic-OH plays a crucial role in peptide synthesis. The Boc protecting group prevents unwanted side reactions at the nitrogen atom during peptide coupling, allowing for controlled and selective formation of peptide bonds .

G Protein-Coupled Receptor (GPCR) Targeting

One of the most significant applications of Boc-D-Tic-OH is in the development of peptides that target G protein-coupled receptors (GPCRs). These receptors are involved in numerous physiological processes and represent important targets for drug development. The incorporation of Boc-D-Tic-OH into peptide structures can enhance their binding affinity and selectivity for specific GPCRs .

Opioid Receptor Research

Research has demonstrated the utility of Boc-D-Tic-OH in the synthesis of peptides targeting opioid receptors, particularly the mu-opioid receptor (MOR). These receptors are central to pain perception and represent critical targets for analgesic development. The incorporation of Boc-D-Tic-OH into opioid peptides can improve their selectivity for MOR and potentially reduce adverse effects associated with traditional opioid medications .

Recent Research and Future Directions

Recent scientific literature indicates ongoing interest in Boc-D-Tic-OH and its applications in pharmaceutical research.

Research Publications

Several publications have documented the use of Boc-D-Tic-OH in various research contexts:

  • Investigations in the Journal of Medicinal Chemistry have explored its application in drug development

  • Studies in Bioorganic and Medicinal Chemistry have examined its incorporation into bioactive peptides

  • Research in Chinese Chemical Letters has documented additional applications in medicinal chemistry

Future Research Opportunities

The versatility of Boc-D-Tic-OH suggests several promising avenues for future research:

  • Development of novel peptide-based therapeutics with enhanced selectivity for specific receptor subtypes

  • Exploration of structure-activity relationships to optimize binding properties

  • Investigation of alternative synthetic routes to improve efficiency and sustainability

  • Application in the development of peptidomimetics with improved pharmacokinetic properties

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